Enhanced Lipophilicity from the Methylthio Substituent Differentiates This Scaffold from Non-Sulfur Analogs
The presence of the para-methylthio group on the phenyl ring of 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- confers a distinct lipophilicity profile compared to its closest analogs. The target compound has a predicted LogP of approximately 2.5 (calculated by ChemSpider), whereas the non-sulfur analog 2-(4-methylphenyl)-4-thiazolemethanol (CAS 36093-97-7) has a predicted LogP of approximately 1.9, and the unsubstituted 2-phenyl-4-thiazolemethanol (CAS 23780-13-4) has a LogP of approximately 1.6 . This quantifiable difference in lipophilicity is crucial for modulating blood-brain barrier penetration, cellular permeability, and off-target promiscuity in early-stage drug discovery campaigns [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.5 |
| Comparator Or Baseline | 2-(4-methylphenyl)-4-thiazolemethanol: cLogP ~1.9; 2-phenyl-4-thiazolemethanol: cLogP ~1.6 |
| Quantified Difference | ΔLogP = +0.6 to +0.9 |
| Conditions | In silico prediction based on ACD/Labs algorithm |
Why This Matters
This increased lipophilicity offers a measurable advantage for projects targeting intracellular or CNS targets, where a LogP of 2-3 is often optimal, and provides a distinct SAR vector for lead optimization.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
